4-(Tert-butylsulfanyl)butan-1-ol
Overview
Description
4-(Tert-butylsulfanyl)butan-1-ol is an organic compound with the molecular formula C8H18OS It is characterized by the presence of a tert-butylsulfanyl group attached to a butan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylsulfanyl)butan-1-ol typically involves the reaction of 4-chlorobutan-1-ol with tert-butylthiol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the tert-butylsulfanyl group.
Reaction Conditions:
Reactants: 4-chlorobutan-1-ol, tert-butylthiol
Base: Sodium hydride
Solvent: Tetrahydrofuran
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylsulfanyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: 4-(Tert-butylsulfanyl)butanal or 4-(Tert-butylsulfanyl)butanone.
Reduction: 4-(Tert-butylsulfanyl)butane.
Substitution: 4-(Tert-butylsulfanyl)butyl halides.
Scientific Research Applications
4-(Tert-butylsulfanyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butylsulfanyl)butan-1-ol involves its interaction with specific molecular targets. The tert-butylsulfanyl group can engage in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butylsulfanyl)butan-2-ol
- 4-(Tert-butylsulfanyl)butanoic acid
- 4-(Tert-butylsulfanyl)butylamine
Uniqueness
4-(Tert-butylsulfanyl)butan-1-ol is unique due to the presence of both a tert-butylsulfanyl group and a hydroxyl group on the same molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where such dual functionality is required.
Properties
IUPAC Name |
4-tert-butylsulfanylbutan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OS/c1-8(2,3)10-7-5-4-6-9/h9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCLEUNUNOIYKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291561 | |
Record name | 4-(tert-butylsulfanyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2327-14-2 | |
Record name | NSC76449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(tert-butylsulfanyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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